OICR-9429

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OICR-9429 is a highly potent and selective inhibitor of WD repeat domain 5 (WDR5), a protein that plays a crucial role in the regulation of gene expression through its interaction with the mixed lineage leukemia (MLL) complex and histone 3 . This compound has shown significant potential in reducing the viability of acute myeloid leukemia cells in vitro .

Mechanism of Action

- Overexpression of WDR5 is associated with aggressive phenotypes in various cancers, including leukemia, pancreatic cancer, and neuroblastoma .

- This disruption affects the oncogenic gene-expression program associated with MLL rearrangement (MLL-r) leukemias .

- Transcriptomic profiling reveals significant repression of targets related to both WDR5 and immunomodulatory drugs (IMiDs):CRBN upon MS40 (a cereblon-recruiting proteolysis targeting chimera) treatment .

- It holds promise as an anti-cancer strategy, particularly in MLL-r leukemias and other cancers with high WDR5 expression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

OICR-9429 binds to WDR5 with high affinity (Kd=93±28 nM) and competitively disrupts its interaction with a high-affinity Wdr5-interacting (WIN) peptide of MLL (Kdisp=64±4 nM) . This interaction is crucial for the function of the MLL complex, which plays a significant role in gene expression regulation through histone methylation .

Cellular Effects

This compound has been shown to reduce cell viability by decreasing H3K4me3 levels but not WDR5 levels in various cancer cell lines . It suppresses the proliferation of cells by blocking the G1/S phase transition . Additionally, this compound enhances apoptosis and chemosensitivity to cisplatin in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to WDR5 and disrupting its interaction with MLL and Histone 3 . This disruption leads to a decrease in H3K4me3 levels, a histone modification associated with active gene transcription . As a result, the expression of certain genes is downregulated, leading to effects such as reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the interaction of WDR5 with MLL1 and RbBP5 in cells . This sustained inhibition results in long-term effects on cellular function, such as reduced cell proliferation and enhanced chemosensitivity .

Dosage Effects in Animal Models

The effects of this compound have been observed in animal models of cancer. For instance, it has been shown to suppress tumor growth, enhance chemosensitivity, and reduce the toxicity of cisplatin in bladder cancer .

Transport and Distribution

Given its ability to penetrate cells and bind to WDR5, it is likely that it can be distributed throughout the cell .

Subcellular Localization

This compound is likely to be found wherever WDR5 is localized within the cell, given its ability to bind to this protein. WDR5 is a component of several chromatin regulatory complexes, suggesting that this compound may be localized to the nucleus where it can interact with these complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OICR-9429 involves multiple steps, starting with the preparation of key intermediates. The final product is obtained through a series of reactions, including amide bond formation and cyclization . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that the synthesis follows similar steps as the laboratory-scale preparation, with optimizations for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

OICR-9429 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It binds to the central peptide-binding pocket of WDR5, competitively blocking its interaction with MLL and histone 3 .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include various organic solvents and catalysts that facilitate the formation of amide bonds and other key intermediates .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is characterized by its high affinity for WDR5 and its ability to disrupt protein-protein interactions .

Scientific Research Applications

OICR-9429 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a chemical probe to study the role of WDR5 in gene regulation and its involvement in various cancers, including acute myeloid leukemia, colon cancer, pancreatic cancer, prostate cancer, and bladder cancer . Additionally, this compound has been shown to suppress histone H3K4 trimethylation, making it a valuable tool for epigenetic research .

Comparison with Similar Compounds

OICR-9429 is unique in its high affinity and selectivity for WDR5. Similar compounds include:

UNC0646: Another WDR5 inhibitor with a different binding mechanism.

WDR5-47: A compound that targets the same protein but with lower affinity.

CCI-007: An inhibitor that also interacts with WDR5 but has different chemical properties.

These compounds share the common goal of disrupting WDR5 interactions but differ in their binding sites, affinities, and specific applications.

Properties

IUPAC Name |

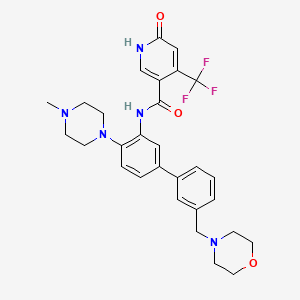

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVLOYCGXNVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)